molecular formula C20H17FN2O5 B2942377 (3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate CAS No. 959551-17-8

(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate

Cat. No.: B2942377
CAS No.: 959551-17-8
M. Wt: 384.363
InChI Key: PIKQZCMXGFCSHG-UHFFFAOYSA-N
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Description

This compound is a pyrano[2,3-c]pyridine derivative featuring a carbamoyl group linked to a 5-fluoro-2-methylphenyl substituent and an acetylated methyl ester at the 5-position. The 8-methyl and 2-oxo groups further contribute to its stereoelectronic profile, influencing binding affinity and solubility.

Properties

IUPAC Name

[3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5/c1-10-4-5-14(21)6-17(10)23-19(25)16-7-15-13(9-27-12(3)24)8-22-11(2)18(15)28-20(16)26/h4-8H,9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKQZCMXGFCSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C(=NC=C3COC(=O)C)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: {8-Methyl-3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl Acetate

  • Molecular Formula : C₂₁H₁₇N₃O₅ (vs. C₂₁H₁₈FN₂O₅ for the target compound).
  • Key Differences :

    Property Target Compound Analog ()
    Substituent at C3 Carbamoyl (5-fluoro-2-methylphenyl) 1,2,4-Oxadiazole (2-methylphenyl)
    Molecular Weight ~407.37 g/mol (estimated) 391.38 g/mol
    Bioactive Groups Fluorine-enhanced carbamoyl Oxadiazole (electron-deficient heterocycle)
  • Functional Impact: The oxadiazole group in the analog may improve π-π stacking interactions in enzyme binding pockets but lacks the fluorine atom’s metabolic stabilization .

Pharmacokinetic and Bioactivity Considerations

  • Fluorine Substitution : The 5-fluoro group in the target compound likely increases its half-life by reducing cytochrome P450-mediated oxidation, a common metabolic pathway for aryl groups .
  • The analog’s oxadiazole group, however, may lack the redox-modulating properties needed for ferroptosis induction .

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